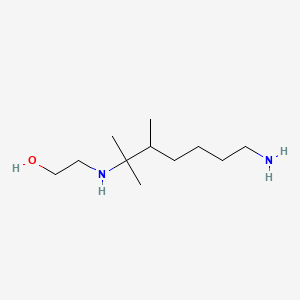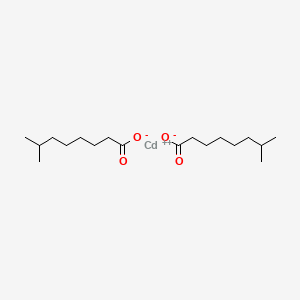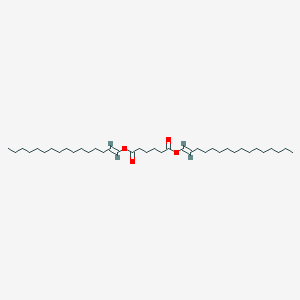
Dihexadecenyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexadecenyl adipate is an organic compound with the molecular formula C38H70O4 and a molecular weight of 590.96 g/mol . It is a diester formed from the reaction of adipic acid with hexadecenyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihexadecenyl adipate can be synthesized through the esterification of adipic acid with hexadecenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a solid superacid resin . The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where adipic acid and hexadecenyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dihexadecenyl adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dihexadecenyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the development of biodegradable films and polymeric membranes.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of lubricants, solvents, and other industrial products.
Wirkmechanismus
The mechanism of action of dihexadecenyl adipate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes due to its lipophilic nature, affecting membrane fluidity and function. The ester groups can undergo hydrolysis, releasing adipic acid and hexadecenyl alcohol, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisodecyl adipate: Another adipate ester used as a plasticizer with similar properties.
Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible plastics.
Uniqueness
Dihexadecenyl adipate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its long alkyl chains provide enhanced hydrophobicity and flexibility, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94277-08-4 |
|---|---|
Molekularformel |
C38H70O4 |
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
bis[(E)-hexadec-1-enyl] hexanedioate |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3/b35-31+,36-32+ |
InChI-Schlüssel |
ZUFSROZOUHYRBP-QUTRQNJUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/OC(=O)CCCCC(=O)O/C=C/CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COC(=O)CCCCC(=O)OC=CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


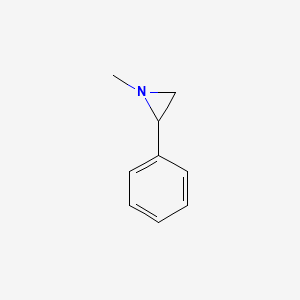
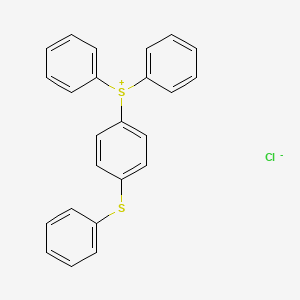

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
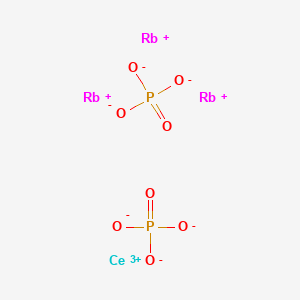
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
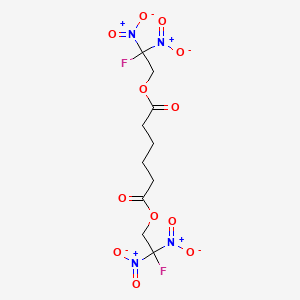

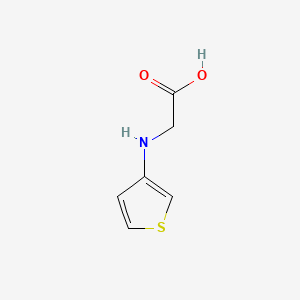
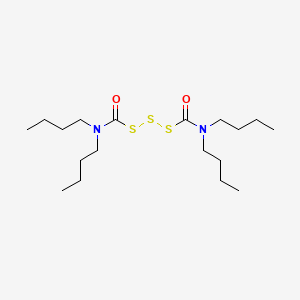

![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
